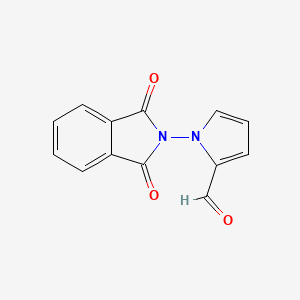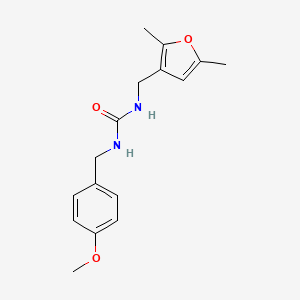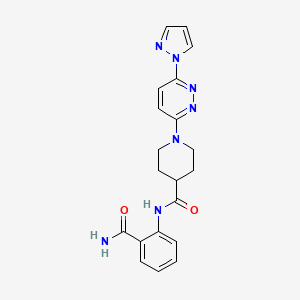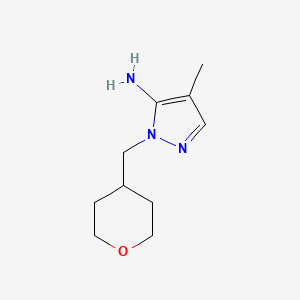![molecular formula C19H21F3N6OS B2684448 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 941947-97-3](/img/structure/B2684448.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic molecule utilized in various scientific disciplines. This compound, characterized by its unique molecular structure, demonstrates significant potential in medicinal chemistry, drug design, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves a multistep procedure. Initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine core, which is achieved via cyclization reactions. This is followed by the introduction of the methylthio and propylamino substituents through nucleophilic substitution reactions. Subsequent steps involve the attachment of the ethyl linker and the trifluoromethyl benzamide group.
Industrial Production Methods
On an industrial scale, the production often employs automated flow reactors to ensure precision and scalability. Reactions are conducted under controlled temperatures and pressures to maximize yield and purity. Solvent recycling and green chemistry principles are integrated to enhance sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: Reacts with oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Can be reduced using hydrides or other reducing agents to produce amine derivatives.
Substitution: Undergoes nucleophilic and electrophilic substitution, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Utilize agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Halogenated reagents under basic or acidic conditions, depending on the desired product.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Varied functionalized derivatives depending on the nucleophilic or electrophilic agents used.
Scientific Research Applications
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide finds applications across numerous fields:
Chemistry: Utilized as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a probe in biochemical assays to study cellular mechanisms and pathways.
Medicine: Investigated for its potential in anticancer, antiviral, and anti-inflammatory treatments.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Binds to specific receptors or enzymes, altering their activity.
Pathways Involved: Interacts with cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Compared to its analogs, such as other pyrazolo[3,4-d]pyrimidine derivatives, it demonstrates unique pharmacokinetic and pharmacodynamic properties. It is distinguished by its trifluoromethylbenzamide group, which enhances its bioavailability and stability.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine analogs: Share a similar core structure but vary in their substituents.
Trifluoromethylbenzamide derivatives: Differ in their heterocyclic components.
Hope that was the kind of in-depth insight you were looking for. Anything specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6OS/c1-3-8-23-15-14-11-25-28(16(14)27-18(26-15)30-2)10-9-24-17(29)12-4-6-13(7-5-12)19(20,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,24,29)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBKGSUYXXSQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2684372.png)
![1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2684373.png)
![7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2684374.png)
![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)
![3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2684377.png)


![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2684382.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2684387.png)
![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)
